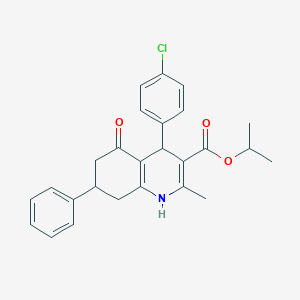![molecular formula C21H17ClO6S B5213002 benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)
benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBCO-OSu and is widely used in bioconjugation reactions.
Mécanisme D'action
The mechanism of action of benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate involves the reaction between the compound and the amine groups of various biomolecules. This reaction results in the formation of a stable covalent bond between the two molecules, which enhances their stability and activity. This reaction is widely used in the development of new biomaterials and drug delivery systems.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the body. This compound is not toxic and does not cause any adverse effects on the human body. However, the use of this compound in bioconjugation reactions may alter the activity and stability of the attached biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has several advantages in lab experiments. This compound is easy to synthesize, has high purity, and is stable under various conditions. However, the use of this compound in bioconjugation reactions requires careful optimization of reaction conditions, such as pH, temperature, and reaction time.
Orientations Futures
The future directions for the use of benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate in scientific research are vast. One of the most significant areas of research is the development of new drug delivery systems and diagnostic tools. The use of this compound in bioconjugation reactions can enhance the stability and activity of various biomolecules, which can improve the efficacy and specificity of drugs and diagnostic tools. Another area of research is the development of new biomaterials with enhanced properties, such as biocompatibility, mechanical strength, and surface properties.
Conclusion:
This compound is a chemical compound that has significant potential in various fields of scientific research. This compound is widely used in bioconjugation reactions and has several advantages, such as easy synthesis, high purity, and stability. The future directions for the use of this compound in scientific research are vast, and it is expected to play a significant role in the development of new drug delivery systems, diagnostic tools, and biomaterials.
Méthodes De Synthèse
The synthesis of benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate involves the reaction between 4-hydroxybenzoic acid and 4-[(5-chloro-2-methoxyphenyl)sulfonyl]benzoic acid with the use of benzyl chloroformate as a coupling reagent. This reaction results in the formation of this compound as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
Benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has a wide range of applications in scientific research. One of the most significant applications of this compound is in bioconjugation reactions. This compound is used to attach various biomolecules, such as proteins, peptides, and nucleic acids, to other molecules, such as nanoparticles, drugs, and surfaces. This process is essential in the development of new drug delivery systems and diagnostic tools.
Propriétés
IUPAC Name |
benzyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO6S/c1-26-19-12-9-17(22)13-20(19)29(24,25)28-18-10-7-16(8-11-18)21(23)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCNRNAAZTRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)

![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)


![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)
![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)